molecular formula C12H11NO2 B15261390 6,8-Dimethylisoquinoline-1-carboxylic acid

6,8-Dimethylisoquinoline-1-carboxylic acid

Cat. No.: B15261390
M. Wt: 201.22 g/mol
InChI Key: KCVAWKXLNGSJEI-UHFFFAOYSA-N
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Description

6,8-Dimethylisoquinoline-1-carboxylic acid is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of two methyl groups at positions 6 and 8 and a carboxylic acid group at position 1 on the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to synthesize isoquinoline derivatives . These reactions typically involve the use of aldehydes, amines, and acid catalysts to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6,8-Dimethylisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dimethylisoquinoline-1-carboxylic acid include other isoquinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6,8-dimethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)10-9(6-7)3-4-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

KCVAWKXLNGSJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CN=C2C(=O)O)C

Origin of Product

United States

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